methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide
Description
Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide (CAS: 144457-43-2) is a brominated salt derivative of a thienopyridine-based compound. Its molecular formula is C₁₆H₁₇BrClNO₂S, with a molecular weight of 419.75 g/mol (including the hydrobromide counterion). Structurally, it features a 2-chlorophenyl group and a partially hydrogenated thieno[2,3-c]pyridine ring system linked via an acetate ester (). This compound is a positional isomer of clopidogrel, a widely used antiplatelet drug, differing in the annelation position of the thiophene and pyridine rings (thieno[2,3-c]pyridine vs. clopidogrel’s thieno[3,2-c]pyridine) .
The compound is synthesized via condensation reactions involving methyl α-bromo-2-chlorophenyl acetate and tetrahydrothieno[2,3-c]pyridine intermediates, followed by bromination (). It is primarily utilized in pharmaceutical research as a reference standard or impurity marker in clopidogrel production .
Properties
Molecular Formula |
C16H17BrClNO2S |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrobromide |
InChI |
InChI=1S/C16H16ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-11-7-9-21-14(11)10-18;/h2-5,7,9,15H,6,8,10H2,1H3;1H |
InChI Key |
MZMBBTQZOCRZBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of the chlorophenyl group and the esterification to form the acetate. The final step involves the formation of the hydrobromide salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyridine ring.
Reduction: Reduction reactions can occur, especially at the ester functional group.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide is primarily recognized for its role as an antiplatelet agent. It is a prodrug that is metabolized to its active form in the body. The key pharmacological applications include:
- Antithrombotic Therapy : The compound is used in preventing thromboembolic events in patients with cardiovascular diseases. It inhibits platelet aggregation by blocking the P2Y12 ADP receptor on platelets .
- Management of Atherosclerosis : By reducing platelet activation and aggregation, it plays a crucial role in managing conditions associated with atherosclerosis and acute coronary syndromes .
- Post-Stroke and Post-Myocardial Infarction Treatment : It is often prescribed to patients who have suffered from strokes or heart attacks to prevent further cardiovascular incidents.
Case Study 1: Efficacy in Acute Coronary Syndrome
A clinical trial involving patients with acute coronary syndrome demonstrated that treatment with methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate significantly reduced the incidence of major adverse cardiovascular events compared to placebo groups. The study highlighted the importance of early intervention using this compound to improve patient outcomes .
Case Study 2: Long-term Use and Safety Profile
Research assessing the long-term use of this compound revealed a favorable safety profile with manageable side effects. Patients on long-term therapy showed reduced rates of cardiovascular events without significant increases in major bleeding risks .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thienopyridine ring system may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Positional Isomers: Thieno[2,3-c]pyridine vs. Thieno[3,2-c]pyridine Derivatives
The most direct comparison is with clopidogrel hydrogen sulfate (CAS: 120202-66-9), a positional isomer where the thiophene and pyridine rings are fused at positions [3,2-c] instead of [2,3-c]. Key differences include:
The annelation difference disrupts clopidogrel’s stereoelectronic requirements for P2Y₁₂ receptor binding, rendering the target compound pharmacologically inert .
Ethyl Ester Analogues
Ethyl ester derivatives, such as ethyl 2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate (CAS: 25913-34-2), share structural similarity but differ in ester group (ethyl vs. methyl). These analogues are intermediates in clopidogrel synthesis and exhibit comparable reactivity in transesterification reactions (). Ethyl esters generally show lower metabolic stability due to slower hydrolysis compared to methyl esters .
Salt Forms: Hydrobromide vs. Hydrochloride and Hydrogen Sulfate
Salt forms influence solubility, stability, and bioavailability:
The hydrobromide form is less common in therapeutics but critical for analytical standardization .
Impurities and Degradation Products
The target compound is classified as Clopidogrel Impurity B (EP) when racemic (CAS: 1396841-05-6). Its synthesis and characterization are essential for quality control in clopidogrel manufacturing . Other related impurities include:
- Clopidogrel Acid (CAS: 144457-28-3): Carboxylic acid derivative with reduced ester bioavailability .
- Ethyl Ester Impurities : Byproducts from incomplete transesterification .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | Clopidogrel Hydrogen Sulfate |
|---|---|---|
| Molecular Weight | 419.75 g/mol | 419.90 g/mol |
| Melting Point | Not reported | 184–188°C |
| LogP (Partition Coefficient) | ~3.2 (estimated) | 2.5 (experimental) |
Biological Activity
Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide (CAS Number: 144457-43-2) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₆ClNO₂S
- Molecular Weight : 321.822 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 423.7 °C
- LogP : 4.23 (indicating lipophilicity)
Antimicrobial Activity
Research has indicated that thieno[2,3-c]pyridine derivatives exhibit antimicrobial properties. In a study by Reddy et al., the compound demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were notably low, suggesting potent activity.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies showed that this compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. Mechanistic studies revealed that it activates the caspase pathway, leading to programmed cell death .
Neuroprotective Effects
Neuroprotective properties have been observed in animal models of neurodegenerative diseases. The compound was shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease . The mechanism involves the modulation of the Nrf2/ARE pathway, enhancing the cellular antioxidant response.
Study on Antimicrobial Activity
In a controlled study involving bacterial cultures, this compound was tested against common pathogens. The results indicated:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
This study underscores the compound's potential as a lead for developing new antimicrobial agents.
Anticancer Study
Another research project focused on the anticancer effects of this compound involved treating MCF-7 breast cancer cells with varying concentrations. The results showed a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
Apoptosis assays confirmed that higher concentrations led to significant increases in apoptotic cell populations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
